molecular formula C13H12N4 B15152156 3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B15152156
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: VZFLMNLAAODARJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Vorbereitungsmethoden

The synthesis of 3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3-methyl-2-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the triazolopyridazine ring .

Analyse Chemischer Reaktionen

3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the triazolopyridazine ring are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This involves the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and cell death .

Vergleich Mit ähnlichen Verbindungen

3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:

    3-methyl-6-(3-trifluoromethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a trifluoromethyl group instead of a methyl group on the phenyl ring, which can significantly alter its biological activity and chemical properties.

    6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol:

Eigenschaften

Molekularformel

C13H12N4

Molekulargewicht

224.26 g/mol

IUPAC-Name

3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H12N4/c1-9-3-5-11(6-4-9)12-7-8-13-15-14-10(2)17(13)16-12/h3-8H,1-2H3

InChI-Schlüssel

VZFLMNLAAODARJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.